N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-piperidinyl)propyl]glycinamide
Overview
Description
N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-piperidinyl)propyl]glycinamide is a useful research compound. Its molecular formula is C18H29N3O4S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.18787759 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Chemistry Applications
Weinreb Amide Based Synthetic Equivalents
New synthetic equivalents based on Weinreb Amide (WA) functionality have been developed for synthesizing 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks, showcasing the chemical's utility in constructing complex molecular architectures. These equivalents provide a convenient approach for the synthesis of N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinolines and direct synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines in good yields through a series of reduction and cyclization steps (Kommidi, Balasubramaniam, & Aidhen, 2010).
Pharmacological Studies
Inhibition of Phospholipase A2
A novel series of compounds, including derivatives of N2-(3-methoxyphenyl)-N2-(methylsulfonyl)-N1-[3-(1-piperidinyl)propyl]glycinamide, have been prepared and evaluated as potent membrane-bound phospholipase A2 inhibitors. These compounds significantly reduced the size of myocardial infarction in coronary occluded rats, highlighting their potential therapeutic value in cardiovascular diseases (Oinuma et al., 1991).
Osteoclastogenesis and Bone Loss Prevention
The osteoclast inhibitory activity of compounds related to N2-(3-methoxyphenyl)-N2-(methylsulfonyl)-N1-[3-(1-piperidinyl)propyl]glycinamide has been examined. These compounds inhibited receptor activator of nuclear factor kappa B ligand (RANKL)-induced osteoclast differentiation and showed potential as therapeutic agents for postmenopausal osteoporosis by preventing bone loss in ovariectomized mouse models (Cho et al., 2020).
Electrochemical Applications
Ionic Liquid Electrolytes for Batteries
The novel ionic liquid N-methyl-N-[2-(2-methoxyethoxy)-ethyl]piperidinium bis(trifluoromethylsulfonyl)imide, related to the compound , was synthesized and characterized for use in electrochemical applications. Its physico-chemical and electrochemical properties suggest potential for use as electrolytes in lithium-ion batteries, indicating the broader application of such molecules in energy storage technologies (Savilov et al., 2016).
Properties
IUPAC Name |
2-(3-methoxy-N-methylsulfonylanilino)-N-(3-piperidin-1-ylpropyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S/c1-25-17-9-6-8-16(14-17)21(26(2,23)24)15-18(22)19-10-7-13-20-11-4-3-5-12-20/h6,8-9,14H,3-5,7,10-13,15H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPYPFYSWHNALM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NCCCN2CCCCC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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